molecular formula C18H27ClN2O6 B2598036 Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1216997-81-7

Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2598036
CAS RN: 1216997-81-7
M. Wt: 402.87
InChI Key: OFBSEBDSPKXCQZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, FTIR, 1H and 13C NMR spectroscopy can be used to confirm the structure . Single crystal X-ray analysis can provide unambiguous evidence for the structure .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride” is 402.87. The average mass is 366.409 Da and the monoisotopic mass is 366.179077 Da .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of compounds related to Ethyl 4-(2-hydroxy-3-(4-(methoxycarbonyl)phenoxy)propyl)piperazine-1-carboxylate hydrochloride have been explored in the context of creating novel chemical entities. For instance, the study on the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones provides insights into the chemical behavior of structurally similar compounds, showcasing the potential for creating diverse chemical libraries for further pharmacological evaluation (Shin et al., 1983).

Pharmacological Applications

Research into the pharmacological applications of compounds structurally related to this compound has identified potential in various therapeutic areas. For example, studies on bis(heteroaryl)piperazines as novel non-nucleoside HIV-1 reverse transcriptase inhibitors highlight the potential of piperazine derivatives in antiviral therapy (Romero et al., 1994). Additionally, the exploration of antimicrobial activities of new 1,2,4-triazole derivatives emphasizes the versatility of piperazine-based compounds in combating infectious diseases (Bektaş et al., 2007).

Material Science and Chemistry

The compound's relevance extends beyond pharmacology into material science and synthetic methodology. For example, the development of dopamine uptake inhibitors such as GBR-12909 for the treatment of cocaine abuse illustrates the application of piperazine derivatives in neuroscience and addiction therapy (Ironside et al., 2002). Furthermore, research on the direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate underlines the importance of such chemical transformations in drug synthesis and development (Milosevic et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with all chemicals, it should be handled with care, avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(4-methoxycarbonylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6.ClH/c1-3-25-18(23)20-10-8-19(9-11-20)12-15(21)13-26-16-6-4-14(5-7-16)17(22)24-2;/h4-7,15,21H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBSEBDSPKXCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C(=O)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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